molecular formula C27H44O5 B1625207 Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate CAS No. 27240-83-1

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate

Cat. No.: B1625207
CAS No.: 27240-83-1
M. Wt: 448.6 g/mol
InChI Key: FVYCOKNQUSFTBH-HJPVDDEFSA-N
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Description

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate is a useful research compound. Its molecular formula is C27H44O5 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Nucleic Acid Synthesis and Modification

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate may play a role in nucleic acid synthesis and modification. Robins and Hatfield (1982) explored the synthesis of N-[(2-hydroxyethoxy)methyl] heterocycles, demonstrating the potential of related compounds in nucleic acid analogues production and their application in antiviral therapies (Robins & Hatfield, 1982).

2. Photocatalytic Transformation Studies

The compound might be useful in studying photocatalytic transformations. Medana et al. (2008) discussed the photocatalytic transformation of atenolol, a compound structurally similar to this compound, highlighting the potential of these compounds in environmental and decomposition studies (Medana et al., 2008).

3. Epigenetic Modifications: Methylation and Acetylation

This compound, with its acetyl groups, may be relevant in the study of epigenetic modifications. Su, Wellen, and Rabinowitz (2016) emphasized the role of methylation and acetylation in epigenetics, suggesting the potential use of compounds like this compound in studying these processes (Su, Wellen, & Rabinowitz, 2016).

4. Biosynthesis Pathways

Its role in biosynthesis pathways, particularly in the production of 3-hydroxyacids, is significant. Martin et al. (2013) discussed the development of pathways for chiral 3-hydroxyacids, indicating the importance of compounds like this compound in synthesizing valuable chemicals (Martin et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate involves the protection of the hydroxyl group at position 12, followed by the acetylation of the hydroxyl group at position 3. The final step involves the esterification of the carboxylic acid group at position 24 with methanol.", "Starting Materials": [ "Deoxycholic acid", "Methanol", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "Dicyclohexylcarbodiimide", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of hydroxyl group at position 12: Deoxycholic acid is dissolved in dimethylformamide and treated with dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding activated ester. The activated ester is then reacted with 2,2-dimethoxypropane in the presence of triethylamine to form the protected derivative of deoxycholic acid.", "Acetylation of hydroxyl group at position 3: The protected derivative of deoxycholic acid is dissolved in acetic anhydride and pyridine and stirred at room temperature for several hours. The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to afford the acetylated derivative of deoxycholic acid.", "Esterification of carboxylic acid group at position 24: The acetylated derivative of deoxycholic acid is dissolved in methanol and treated with sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, and then quenched with hydrochloric acid. The resulting precipitate is filtered and washed with water to afford the final product, Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate." ] }

CAS No.

27240-83-1

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,12S)-3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3/t16-,18?,19-,20?,21?,22?,23?,24+,26?,27?/m1/s1

InChI Key

FVYCOKNQUSFTBH-HJPVDDEFSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C)C)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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